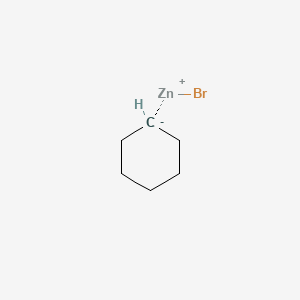

Cyclohexylzinc bromide

Description

Historical Trajectory of Organozinc Reagents in Organic Synthesis

The field of organometallic chemistry began in the mid-19th century, with organozinc compounds being among the very first to be synthesized. In 1848, English chemist Edward Frankland prepared the first organozinc compound, diethylzinc, by heating ethyl iodide with zinc metal. wikipedia.orgsmolecule.com This discovery was a landmark achievement, not only establishing organozinc chemistry but also laying the groundwork for the theory of chemical valence. digitellinc.comacs.orgreagent.co.uk

Following Frankland's initial work, the synthetic utility of these reagents was further explored. Landmark reactions such as the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, utilized zinc to mediate the reaction between α-haloesters and carbonyl compounds to form β-hydroxy esters. byjus.comwikipedia.orgiitk.ac.in Another significant development was the Barbier reaction, which involves the in situ generation of an organozinc reagent in the presence of a carbonyl substrate. wikipedia.orguwimona.edu.jmwikipedia.org

Despite these early successes, the discovery of the more reactive and often easier-to-prepare Grignard reagents (organomagnesium halides) temporarily pushed organozinc compounds into the background of synthetic chemistry. oup.com It was not until much later that the chemical community fully appreciated that the lower reactivity of organozinc halides was a significant advantage. oup.com This moderate reactivity allows for the presence of various sensitive functional groups (like esters and nitriles) in the organozinc reagent, a level of tolerance not afforded by their Grignard or organolithium counterparts. sigmaaldrich.comsinica.edu.tw This realization led to a renaissance for organozinc reagents, cementing their role as indispensable tools in modern organic synthesis. sigmaaldrich.comresearchgate.net

| Key Discovery | Contributor(s) | Year | Significance |

| First Organozinc Synthesis (Diethylzinc) | Edward Frankland | 1848 | Birth of organometallic chemistry; contributed to the theory of valence. wikipedia.orgdigitellinc.comreagent.co.uk |

| Reformatsky Reaction | Sergey N. Reformatsky | 1887 | Synthesis of β-hydroxy esters using zinc, an α-haloester, and a carbonyl compound. byjus.comwikipedia.org |

| Barbier Reaction | Philippe Barbier | 1899 | One-pot synthesis of alcohols using an alkyl halide, a carbonyl, and a metal like zinc. uwimona.edu.jmlibretexts.org |

| Negishi Coupling | Ei-ichi Negishi | 1977 | Palladium- or nickel-catalyzed cross-coupling of organozinc reagents with organic halides. wikipedia.orgnumberanalytics.com |

Fundamental Principles of Organometallic Reagent Reactivity

The reactivity of organometallic reagents is fundamentally dictated by the nature of the carbon-metal (C-M) bond. In organozinc compounds, the bond between carbon and zinc is covalent but significantly polarized due to the difference in electronegativity between the two atoms. wikipedia.org This polarization imparts a carbanionic (nucleophilic) character on the carbon atom, making it reactive toward electrophilic centers. ucalgary.calibretexts.org

Compared to other common organometallic reagents, the reactivity of organozinc compounds is moderate. This can be understood by comparing the electronegativity of the metals:

Organolithium (Li, EN ≈ 0.98): Highly ionic C-Li bond, very strong base and nucleophile. libretexts.org

Organomagnesium (Mg, EN ≈ 1.31): Less ionic than C-Li but still highly reactive (Grignard reagents). ucalgary.ca

Organozinc (Zn, EN ≈ 1.65): More covalent C-Zn bond, resulting in lower basicity and nucleophilicity. wikipedia.orglibretexts.org

Organocopper (Cu, EN ≈ 1.90): Even more covalent C-Cu bond, leading to softer, less basic nucleophiles. ucalgary.ca

This moderated reactivity is a key advantage of organozinc halides. oup.com They are strong enough nucleophiles to participate in crucial carbon-carbon bond-forming reactions, especially when activated by a transition metal catalyst, but are generally unreactive toward functional groups like esters, amides, and nitriles that would be readily attacked by Grignard or organolithium reagents. sinica.edu.tw This chemoselectivity allows for the synthesis of complex, highly functionalized molecules. sigmaaldrich.com

Furthermore, organozinc halide solutions often exist in a dynamic equilibrium, known as the Schlenk equilibrium, which involves the disproportionation of the organozinc halide (RZnX) into a diorganozinc species (R₂Zn) and a zinc dihalide (ZnX₂). wikipedia.org The more reactive dialkylzinc species can be favored by distilling it from the reaction mixture. uwimona.edu.jm

Positioning of Organozinc Halides within Modern Synthetic Strategies

Organozinc halides have carved out a crucial niche in modern synthetic chemistry due to their unique balance of reactivity and functional group tolerance. oup.comsinica.edu.tw While they can be used as stoichiometric reagents in additions to aldehydes, their most significant role is in transition metal-catalyzed cross-coupling reactions. sinica.edu.twlibretexts.org

The premier example is the Negishi coupling , a Nobel Prize-winning reaction that couples an organozinc reagent with an organic halide or triflate in the presence of a palladium or nickel catalyst. wikipedia.orgnumberanalytics.com This reaction is exceptionally powerful for forming C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. The transmetalation step of the catalytic cycle, where the organic group is transferred from zinc to the palladium center, is efficient and tolerant of a wide array of functional groups. wikipedia.orgsmolecule.com

The preparation of organozinc halides has also advanced significantly. While transmetalation from organolithium or Grignard reagents is common, the direct insertion of zinc metal into an organic halide is often preferred. sigmaaldrich.com This process is greatly facilitated by the use of activated zinc, such as Rieke® Zinc, which can react with less reactive organic chlorides and bromides. wikipedia.org

| Feature | Organolithium/Grignard Reagents | Organozinc Halides |

| Reactivity | Very High | Moderate |

| Basicity | Very Strong | Moderate |

| Functional Group Tolerance | Low (reacts with esters, ketones, nitriles, etc.) libretexts.orgyoutube.com | High (tolerates esters, amides, nitriles, etc.) sinica.edu.tw |

| Primary Application | Nucleophilic addition to carbonyls, strong bases. libretexts.org | Palladium-catalyzed Negishi cross-coupling. numberanalytics.com |

| Water Sensitivity | High (reacts vigorously with protic solvents). libretexts.org | Less sensitive; some reactions can be run in water. wikipedia.orgwikipedia.org |

Significance of Cyclohexylzinc Bromide as a Cycloalkyl Organozinc Reagent

This compound is a prominent example of a cycloalkyl organozinc halide that serves as a valuable building block in organic synthesis. It provides a direct means of introducing a cyclohexyl moiety—a common structural motif in pharmaceuticals and natural products—onto various molecular scaffolds. chemicalbull.comacademie-sciences.fr

The primary application of this compound is in Negishi cross-coupling reactions . It efficiently couples with a wide range of aryl and heteroaryl halides, providing access to cyclohexylated aromatic and heterocyclic compounds. sigmaaldrich.com Recent research has highlighted its use in highly diastereoselective cross-couplings. By using specific palladium catalysts and ligands (e.g., Ruphos), functionalized cyclohexylzinc reagents can be coupled with aryl iodides to produce substituted cyclohexane (B81311) derivatives with excellent stereocontrol, typically yielding the thermodynamically most stable isomer. acs.org

Beyond Negishi couplings, this compound has other important applications:

Synthesis of Sulfones: It reacts with sulfur dioxide surrogates, such as the DABSO adduct, to generate zinc sulfinate salts. These intermediates can then be alkylated to produce a variety of useful sulfones. smolecule.comsigmaaldrich.com

Synthesis of Coumarins: It is used in nickel-catalyzed cross-coupling reactions with 4-phosphonooxycoumarins to synthesize 4-cyclohexylcoumarins. sigmaaldrich.com

Pharmaceutical Synthesis: It has been employed as a key reagent in the efficient synthesis of biologically active molecules, such as the antidepressant drug iprindole. academie-sciences.fr

The compound is typically supplied and used as a solution in an ether-based solvent like tetrahydrofuran (B95107) (THF). smolecule.comsigmaaldrich.com

| Property | Value |

| Chemical Formula | C₆H₁₁BrZn |

| Molecular Weight | 228.45 g/mol sigmaaldrich.com |

| CAS Number | 7565-57-3 sigmaaldrich.com |

| Appearance | Typically a solution in THF, ranging from yellow to brown. fishersci.at |

| Primary Synthesis | Direct insertion of zinc into cyclohexyl bromide or transmetalation from cyclohexylmagnesium bromide. smolecule.comacademie-sciences.fr |

Structure

2D Structure

Properties

IUPAC Name |

bromozinc(1+);cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVURAUIMVICLOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]CC1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7565-57-3 | |

| Record name | Cyclohexylzinc bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclohexylzinc Bromide

Transmetalation-Based Preparations

Transmetalation involves the transfer of an organic group from a more electropositive metal to zinc. This approach is widely utilized due to its efficiency and the accessibility of the required organometallic precursors.

Synthesis via Grignard Reagents and Zinc(II) Bromide

A primary and highly efficient route to cyclohexylzinc bromide is the transmetalation from its corresponding Grignard reagent, cyclohexylmagnesium bromide. smolecule.com This process involves reacting cyclohexylmagnesium bromide, prepared from cyclohexyl bromide and magnesium metal, with zinc(II) bromide (ZnBr₂). smolecule.com The reaction is thermodynamically driven by the favorable exchange of the cyclohexyl group from magnesium to zinc. smolecule.com

The chemical equation for this transformation is: c-C₆H₁₁MgBr + ZnBr₂ → c-C₆H₁₁ZnBr + MgBr₂

This synthesis is typically conducted in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) and boasts high efficiency, often exceeding 95%. smolecule.com The magnesium bromide salt produced as a byproduct generally does not interfere with subsequent reactions.

Preparation from Organolithium Precursors and Zinc(II) Salts

An alternative transmetalation pathway utilizes organolithium precursors. In this method, cyclohexyllithium is treated with a zinc(II) salt, such as zinc(II) bromide, to yield this compound. The greater reactivity of organolithium compounds often results in a very rapid transmetalation.

The reaction is represented as: c-C₆H₁₁Li + ZnBr₂ → c-C₆H₁₁ZnBr + LiBr

This method is particularly advantageous when the Grignard reagent is challenging to prepare. The reaction is also carried out in ethereal solvents to ensure the stability of the organometallic species. Functionalized organozinc compounds can be generated from the corresponding organolithium intermediates, which are then used in palladium-catalyzed cross-coupling reactions. researchgate.net

Direct Oxidative Addition Approaches

Direct oxidative addition, or zinc insertion, is an atom-economical method that involves the direct reaction of zinc metal with cyclohexyl bromide. This process often requires activation of the zinc metal to overcome its native passivity.

Activation of Zinc Metal for Direct Insertion into Cyclohexyl Bromides

For the direct synthesis of organozinc reagents, the zinc metal must be activated to react with the organic halide. wikipedia.orggoogle.com Unactivated zinc is generally unreactive due to a passivating oxide layer on its surface. google.com Highly reactive forms of zinc, such as Rieke zinc, are prepared by reducing a zinc(II) salt and are very effective for oxidative addition to organic halides. smolecule.comnih.gov

Catalytic additives are crucial for activating the zinc surface. Iodine is a commonly used activating agent. nih.govorganic-chemistry.org It is believed that iodine reacts with the zinc surface, etching away the oxide layer and creating a more reactive surface for the insertion reaction. organic-chemistry.orgyoutube.com Other activators like 1,2-dibromoethane are also used to facilitate this process. nih.gov

The choice of solvent significantly influences the efficiency of the direct zinc insertion. Ethereal solvents such as tetrahydrofuran (THF) and dioxane are frequently employed because they effectively solvate and stabilize the organozinc product. nih.gov

For less reactive alkyl bromides, polar aprotic solvents like N,N-dimethylacetamide (DMA) can be particularly effective. organic-chemistry.org These solvents can accelerate the oxidative addition process, leading to higher yields of the desired alkylzinc bromide. organic-chemistry.org The coordinating nature of these solvents is vital for the success of the reaction.

| Solvent | Coordinating Ability | Polarity | Role in Zinc Insertion |

| Tetrahydrofuran (THF) | Good | Moderate | General-purpose solvent, stabilizes the organozinc reagent. organic-chemistry.orgtubitak.gov.trrsc.org |

| Dioxane | Moderate | Low | An alternative ethereal solvent. |

| N,N-Dimethylacetamide (DMA) | Strong | High | Enhances reaction rates for unactivated alkyl bromides. organic-chemistry.org |

Regioselective and Stereoselective Considerations in Direct Synthesis

The direct synthesis of organozinc reagents, which involves the insertion of zinc metal into an organic halide bond, is a fundamental method for their preparation. However, this approach presents significant challenges regarding stereoselectivity, particularly for chiral secondary alkyl halides like substituted cyclohexyl bromides. The mechanism of this insertion process is generally understood to involve free radical intermediates nih.gov. The formation of these radical species inherently leads to a loss of stereochemical information at the carbon center, making asymmetric synthesis via this route difficult nih.gov.

For a precursor such as a stereochemically pure substituted cyclohexyl bromide, the direct reaction with zinc metal would likely result in a racemic or diastereomeric mixture of the corresponding this compound reagent. This lack of stereocontrol is a major limitation for applications where the chirality of the organozinc reagent is crucial for subsequent stereospecific reactions, such as asymmetric cross-coupling or addition reactions.

While regioselectivity is less of a concern for a simple, unsubstituted cyclohexyl bromide, it becomes a factor in more complex substituted cyclohexane (B81311) systems. The reaction conditions, including the activation method for the zinc metal, can influence the efficiency and outcome of the synthesis. Common methods for zinc activation include the use of a zinc-copper couple, Rieke zinc (produced by the reduction of ZnCl₂ with potassium), or the addition of activating agents like 1,2-dibromoethane and chlorotrimethylsilane wikipedia.orgslideshare.netbeilstein-journals.org. The use of lithium chloride (LiCl) in solvents like tetrahydrofuran (THF) has also been shown to significantly improve the rate and yield of zinc insertion into alkyl bromides, allowing the reaction to proceed at moderate temperatures organic-chemistry.org. Despite these improvements in reactivity and yield, the fundamental mechanistic pathway through radical intermediates generally precludes stereoselective synthesis from chiral halides.

Alternative Synthetic Pathways

Given the stereochemical limitations of the direct synthesis method, alternative pathways have been developed that offer greater control over the stereochemistry of the resulting organozinc reagents. These methods typically involve transmetalation reactions, where a pre-formed organometallic compound is converted into the desired organozinc species.

Iodine/Zinc Exchange Reactions

The iodine/zinc exchange reaction is a powerful and widely used method for the preparation of functionalized organozinc compounds under mild conditions. This reaction typically involves treating an organic iodide with a dialkylzinc reagent, such as diethylzinc (Et₂Zn) or diisopropylzinc (i-Pr₂Zn). This exchange is particularly valuable for substrates bearing sensitive functional groups that would not be tolerated in Grignard or organolithium reagent formation nih.gov.

For the synthesis of a secondary alkylzinc species like cyclohexylzinc iodide, the corresponding cyclohexyl iodide would be treated with a suitable dialkylzinc reagent. The reaction equilibrium is driven by the formation of the more stable organozinc compound. The presence of accelerating agents can be crucial. For instance, lithium alkoxides have been shown to mediate highly reactive dialkylzinc reagents for halogen-zinc exchanges nih.gov. Non-metallic organic superbases, such as the phosphazene base t-Bu-P₄, have also been reported to dramatically promote the iodine-zinc exchange, allowing for the generation of salt-free arylzinc reagents from aryl iodides and diethylzinc researchgate.netrsc.org. While detailed studies often focus on aryl systems, the principles are applicable to alkyl reagents as well.

A key advantage of this method is the potential for stereoretention, depending on the specific mechanism and reagents employed. Unlike the radical pathway of direct zinc insertion, the I/Zn exchange can proceed through a pathway that preserves the stereochemistry of the starting alkyl iodide, making it a more suitable choice for the preparation of enantiomerically enriched secondary organozinc reagents.

Table 1: Comparison of Reagents in Iodine/Zinc Exchange Reactions

| Zinc Reagent | Promoter/Additive | Substrate Scope | Key Features |

| Diethylzinc (Et₂Zn) | Phosphazene Base (t-Bu-P₄) | Aryl and Heteroaryl Iodides | Generates salt-free organozinc reagents; mild conditions researchgate.netrsc.org. |

| Diisopropylzinc (i-Pr₂Zn) | Lithium Alkoxide (LiOR) | Secondary Alkyl Iodides | Forms highly reactive zincate complexes; suitable for sensitive functional groups nih.gov. |

| Et₂Zn | MnBr₂ / CuCl | Alkyl Bromides and Iodides | Transition-metal catalyzed exchange allows use of alkyl bromides nih.gov. |

Boron/Zinc Exchange Reactions

The boron/zinc exchange reaction provides another versatile route to diorganozincs, including secondary alkylzinc species. This method typically begins with the hydroboration of an alkene, followed by transmetalation with a dialkylzinc reagent, commonly diethylzinc acs.orgnih.gov. This two-step sequence allows for the synthesis of organozinc compounds from readily available olefins.

The process involves the hydroboration of cyclohexene (B86901) with a suitable borane (e.g., Et₂BH) to form a diethyl(cyclohexyl)borane. This intermediate then undergoes a boron-zinc exchange upon treatment with diethylzinc, yielding the dicyclohexylzinc reagent acs.orgnih.gov. This pathway is compatible with a wide array of functional groups.

A critical aspect of the boron/zinc exchange is its stereochemical outcome. It has been reported that when secondary dialkylzincs are prepared from diastereomerically pure diethyl(alkyl)boranes, the boron-zinc exchange proceeds with a loss of stereochemistry acs.orgnih.gov. However, other research has demonstrated that stereospecific boron-to-zinc transmetalation is possible, furnishing enantiomerically-enriched secondary alkylzinc reagents from pinacol-derived alkylboronic esters nih.gov. This stereospecific transfer is proposed to occur from a four-coordinate boronate "ate" complex, which is formed by the addition of an organolithium reagent to the boronic ester prior to the introduction of the zinc salt nih.gov. The precise control of stereochemistry, therefore, depends heavily on the specific reagents and reaction sequence employed.

Table 2: Key Steps and Stereochemical Outcome in Boron/Zinc Exchange

| Step | Reaction | Reagents | Stereochemical Consideration |

| 1. Hydroboration | Alkene to Organoborane | Cyclohexene, Diethylborane (Et₂BH) | Can be diastereoselective depending on substrate and borane used researchgate.net. |

| 2. B/Zn Exchange | Organoborane to Diorganozinc | Diethyl(cyclohexyl)borane, Diethylzinc (Et₂Zn) | Reported to proceed with loss of stereochemistry in some systems acs.orgnih.gov. |

| 2. (Alternative) | Boronic Ester to Organozinc | Alkylboronic ester, t-BuLi, then ZnBr₂ | Can be stereospecific, proceeding from a boron "ate" complex nih.gov. |

Reactivity Profiles and Mechanistic Investigations of Cyclohexylzinc Bromide

Comparative Reactivity of Organozinc Reagents

The utility of organozinc reagents like cyclohexylzinc bromide stems from their moderate reactivity, which allows for a high degree of chemoselectivity in chemical transformations.

Distinction from Highly Reactive Organometallics (e.g., Grignard, Organolithium Reagents)

Organozinc compounds are noted for being less reactive than their Grignard (organomagnesium) and organolithium counterparts. wikipedia.orgdokumen.pub This difference in reactivity is primarily attributed to the greater covalent character of the carbon-zinc bond compared to the more ionic carbon-magnesium and carbon-lithium bonds. quora.com The electronegativity difference between carbon (2.55) and zinc (1.65) leads to a less polarized bond, rendering the organic moiety less nucleophilic and basic than in Grignard and organolithium reagents. smolecule.com

This reduced reactivity translates to enhanced functional group tolerance. Organozinc reagents, including this compound, are compatible with a variety of functional groups such as esters, nitriles, and ketones, which would readily react with the more aggressive Grignard and organolithium reagents. chemistrysteps.com While Grignard and organolithium reagents are powerful nucleophiles that readily add to carbonyls and open epoxides, their high basicity can also lead to undesired side reactions like deprotonation. reddit.comyoutube.com In contrast, the milder nature of organozinc reagents often allows for more selective transformations, particularly in the presence of sensitive functional groups. dokumen.pub

| Reagent Type | General Formula | C-Metal Bond Polarity | Reactivity | Basicity | Functional Group Tolerance |

| Organolithium | R-Li | High | Very High | Very High | Low |

| Grignard | R-MgX | High | High | High | Moderate |

| Organozinc | R-ZnX | Moderate | Moderate | Moderate | High |

Intrinsic Nucleophilicity of the Cyclohexyl Moiety

The carbon-zinc bond in this compound is polarized, with the carbon atom bearing a partial negative charge, which makes it nucleophilic. smolecule.com The nucleophilicity of the cyclohexyl group is fundamental to its utility in forming new carbon-carbon bonds. smolecule.com While organozinc reagents are generally considered to have low intrinsic nucleophilicity, they are effective in reactions that are facilitated by transmetalation to a transition metal catalyst. nih.gov The cyclohexyl group itself, being a secondary alkyl group, influences the reactivity. The rate of oxidative insertion of zinc into organic bromides follows the order: allyl > benzyl > 3° alkyl > 2° alkyl > 1° alkyl > aryl > vinyl, indicating that the formation and subsequent reactivity of secondary alkylzinc halides like this compound are well-established.

Catalytic Cycle Elucidation in Transition Metal-Mediated Reactions

This compound is a key participant in numerous transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org The catalytic cycle of these reactions involves several key steps where the organozinc reagent plays a pivotal role.

Transmetalation Mechanisms and Stereochemical Outcomes

Following oxidative addition, the organozinc reagent enters the catalytic cycle through a process called transmetalation. In this step, the organic group (cyclohexyl) is transferred from the zinc atom to the transition metal center, and the halide from the metal center is transferred to the zinc. youtube.com

Two-Electron Transmetalation Pathways

The transmetalation step is a crucial carbon-carbon bond-forming step in the catalytic cycle. For organozinc reagents, this process is generally considered to proceed through a two-electron pathway. Despite their relatively low reactivity towards organic electrophiles directly, organozinc reagents are potent nucleophiles toward palladium and other transition metals. wikipedia.org The mechanism often involves the formation of a "zincate" species, especially for alkylzinc reagents, where halide ions in solution coordinate to the zinc center to form a more reactive species of the form RZnX₃²⁻ before undergoing transmetalation to the palladium center. wikipedia.org

The stereochemical outcome of reactions involving chiral organozinc reagents is of significant interest. Studies on the stereochemical behavior of organozinc reagents have shown that their configuration can be influenced by factors such as the method of preparation and the presence of coordinating solvents. For instance, the equilibration of diastereomeric cyclohexyllithium compounds, precursors to cyclohexylzinc reagents, has been observed, with the equatorial diastereomer being configurationally more stable. uni-muenchen.de This stability can have implications for the stereochemical outcome of the subsequent transmetalation step. The exact stereochemical course of the transmetalation involving this compound depends on the specific reaction conditions and the nature of the catalyst and ligands, but it is a critical factor in asymmetric synthesis.

| Mechanistic Step | Description | Key Intermediates | Factors Influencing Stereochemistry |

| Oxidative Addition | The organic halide adds to the low-valent transition metal, increasing its oxidation state by two. | R-M(II)-X | Nature of the organic halide and metal catalyst. |

| Transmetalation | The organic group from the organozinc reagent is transferred to the transition metal center. | R-M(II)-R' | Formation of zincates, solvent coordination, ligand effects. |

| Reductive Elimination | The two organic groups on the metal center couple and are eliminated, regenerating the low-valent catalyst. | R-R' | Ligand bulk and electronics. |

Single-Electron Transfer (SET) Mechanisms in Transmetalation

While the traditional view of transmetalation in cross-coupling reactions, such as the Negishi coupling, involves a two-electron, concerted process, emerging research has highlighted the potential for alternative pathways. One such alternative is the single-electron transfer (SET) mechanism. This pathway is distinct from the standard two-electron mechanism and offers complementary reactivity, particularly for challenging C(sp³)-hybridized nucleophiles.

In a photoredox/nickel dual catalytic system, for instance, a photocatalyst can initiate the SET process. Although initially demonstrated with organoboron reagents, the principle can be extended to organozinc compounds like this compound. The proposed mechanism begins with the single-electron oxidation of the organometallic reagent. In this scenario, the this compound would be oxidized to generate a cyclohexyl radical and a zinc(II) species. This highly reactive cyclohexyl radical is then intercepted by a low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)).

The subsequent steps involve the radical adding to the metal center, followed by oxidative addition of the organic halide to form a high-valent metal intermediate (e.g., Ni(III) or Pd(III)). Reductive elimination from this intermediate forges the new carbon-carbon bond and regenerates a metal species that can continue the catalytic cycle after reduction by the photocatalyst. This SET pathway is particularly valuable as it can overcome the high activation barriers associated with the transmetalation of some secondary alkyl groups via traditional two-electron mechanisms.

Reductive Elimination Processes and Product Formation

Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles. This elementary step involves the formation of a new covalent bond between two ligands attached to the metal center, with a simultaneous reduction in the metal's oxidation state. For a reaction involving this compound, after the cyclohexyl group has been transferred to the palladium or nickel catalyst center (which also bears the other coupling partner, R), these two organic groups (cyclohexyl and R) are eliminated from the metal to form the final product, cyclohexyl-R.

The mechanism of reductive elimination can vary, but a concerted pathway is prominent. This process typically proceeds through a nonpolar, three-centered transition state. A critical geometric requirement for this to occur is that the two ligands to be eliminated must be positioned cis (adjacent) to each other on the metal's coordination sphere. If the ligands are in a trans (opposite) arrangement, a trans-to-cis isomerization must occur before reductive elimination can take place.

For common d⁸ metals involved in cross-coupling, such as Pd(II) and Ni(II), mononuclear reductive elimination results in the metal's oxidation state decreasing by two (e.g., Pd(II) → Pd(0)). The regenerated low-valent metal catalyst is then ready to re-enter the catalytic cycle. While concerted pathways are common, other mechanisms like SN2 or radical pathways are also possible, which can affect the stereochemistry of the final product.

Influence of Ligand Systems and Additives on Reaction Kinetics and Selectivity

The choice of ligands and the use of additives can profoundly impact the efficiency, selectivity, and even the mechanistic pathway of cross-coupling reactions involving this compound.

Ligand Systems: Ligands coordinate to the metal catalyst and modify its steric and electronic properties. This, in turn, influences every step of the catalytic cycle, from oxidative addition to reductive elimination. In Negishi couplings, the stereochemical outcome can be unexpectedly dependent on the ligand attached to the palladium catalyst. For example, the use of certain phosphine (B1218219) ligands can lead to erosion of stereochemistry (e.g., Z to E isomerization) in the product. The choice of a bulky, electron-rich phosphine ligand can accelerate oxidative addition but may hinder other steps. The flexibility and bite angle of diphosphine ligands can also play a crucial role in controlling the geometry of the metal complex and the accessibility of coordination sites.

Additives: Additives can interact with the organozinc reagent, the catalyst, or intermediate species to alter reaction outcomes.

Tetramethylethylenediamine (TMEDA): The addition of TMEDA to Negishi coupling reactions has been shown to have several beneficial effects. It can act as a coordinating agent for the this compound and the zinc bromide byproduct, moderating their Lewis acidity. This can prevent unwanted side reactions and isomerization of the product. By coordinating to the palladium catalyst, TMEDA can also inhibit pathways that lead to homocoupling and enhance the yield of the desired cross-coupled product.

Lithium Chloride (LiCl): In tetrahydrofuran (B95107) (THF) solutions, LiCl is a common additive that significantly enhances the formation and stability of organozinc reagents. It is believed to break up organozinc aggregates and form more reactive "ate" complexes (e.g., Li[RZnX₂]), which can facilitate a more efficient transmetalation step.

Solvents: The solvent itself acts as a critical additive. Coordinating solvents like THF are essential for stabilizing organozinc halides like this compound. THF molecules coordinate to the zinc center, typically forming a tetrahedral complex, which influences the reagent's stability and reactivity.

The following tables summarize the observed effects of selected ligands and additives on reactions involving organozinc reagents.

Table 1: Influence of Selected Ligands on Palladium-Catalyzed Cross-Coupling

| Ligand System | Catalyst | Observation | Potential Effect |

|---|---|---|---|

| PPh₃ | PdCl₂(PPh₃)₂ | In some cases, allows for isomerization of alkenyl halides. | Standard ligand, but may not prevent side reactions. |

| Amphos | PdCl₂(Amphos)₂ | Can lead to complete isomerization of Z-alkenyl halides to E-products. | Alters stereochemical pathway of the reaction. |

Table 2: Influence of Common Additives in Reactions with this compound

| Additive | System | Function | Result |

|---|---|---|---|

| TMEDA | Negishi Coupling | Coordinates to zinc species and/or Pd catalyst. | Negates isomerization pathways, enhances product yields, and improves chemoselectivity. |

| LiCl | Organozinc in THF | Forms more reactive "ate" complexes. | Enhances formation, stability, and reactivity of the organozinc reagent. |

Advanced Applications of Cyclohexylzinc Bromide in Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Cyclohexylzinc bromide serves as a potent C(sp³)-hybridized nucleophile in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the creation of carbon-carbon bonds, enabling the attachment of a cyclohexyl moiety to diverse organic scaffolds. Both palladium and nickel are effective catalysts for these transformations, each offering distinct advantages in terms of scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Negishi Coupling Reactions

The palladium-catalyzed Negishi coupling is a cornerstone of modern organic synthesis for its reliability and broad substrate scope. In this context, this compound couples efficiently with a range of C(sp²)- and C(sp)-hybridized electrophiles. The development of specialized phosphine (B1218219) ligands and the use of additives have been crucial in achieving high yields and stereoselectivities.

The coupling of this compound with aryl halides is a powerful method for synthesizing arylcyclohexanes. Research has demonstrated that palladium catalysts, particularly those employing biaryldialkylphosphine ligands, are highly effective. For instance, a catalyst system composed of a palladium precursor and a ligand such as Ruphos or CPhos can promote the reaction with a wide array of aryl bromides and iodides. snnu.edu.cnnih.gov

The addition of lithium chloride (LiCl) and N-ethylpyrrolidone (NEP) has been shown to improve both diastereoselectivity and chemical yield. snnu.edu.cn This optimized protocol exhibits remarkable functional group tolerance, allowing the presence of sensitive functionalities like ketones, aldehydes, nitro groups, and cyanides on the aryl halide partner without significant side reactions. snnu.edu.cn The reaction proceeds efficiently with both electron-poor and electron-rich aryl iodides, as well as with ortho- and meta-substituted substrates. snnu.edu.cnnih.gov This broad applicability makes it a reliable tool for forging C(sp²)-C(sp³) bonds. nih.gov

| Aryl Halide | Catalyst System | Additives | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoacetophenone | Pd(OAc)₂ / Ruphos | LiCl, NEP | THF | -10 °C, 48 h | 81 |

| 4-Iodobenzaldehyde | Pd(OAc)₂ / Ruphos | LiCl, NEP | THF | -10 °C, 48 h | 75 |

| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / Ruphos | LiCl, NEP | THF | -10 °C, 48 h | 85 |

| 4-Iodobenzonitrile | Pd(OAc)₂ / Ruphos | LiCl, NEP | THF | -10 °C, 48 h | 82 |

| 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / Ruphos | LiCl, NEP | THF | -10 °C, 144 h | 72 |

| 1-Iodo-3-methoxybenzene | Pd(OAc)₂ / Ruphos | LiCl, NEP | THF | -10 °C, 48 h | 84 |

The Negishi coupling is also highly effective for attaching the cyclohexyl group to heterocyclic rings, which are prevalent structures in pharmaceuticals and agrochemicals. This compound and its derivatives have been successfully coupled with various heteroaryl iodides. snnu.edu.cn The use of palladium catalysts with bulky, electron-rich phosphine ligands is critical for achieving high efficiency.

The reaction conditions optimized for aryl halides, including the use of Ruphos as a ligand and LiCl/NEP as additives, are directly transferable to heteroaryl substrates. snnu.edu.cn For example, 3-iodopyridine can be coupled in high yield, demonstrating the utility of this method for accessing cyclohexyl-substituted nitrogen-containing heterocycles. The reaction's success with such substrates underscores its robustness and broad applicability in medicinal chemistry.

| Heteroaryl Halide | Catalyst System | Additives | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 3-Iodopyridine | Pd(OAc)₂ / Ruphos | LiCl, NEP | THF | -10 °C, 48 h | 79 |

The formation of a bond between an C(sp³)-hybridized carbon of the cyclohexyl ring and a C(sp²)-hybridized carbon of an alkene is a valuable transformation for synthesizing complex organic molecules. Palladium-catalyzed Negishi couplings of this compound with alkenyl halides proceed effectively. These reactions are often highly stereoselective, typically occurring with retention of the alkene geometry. snnu.edu.cn

The coupling of a substituted cyclohexylzinc reagent with (E)-1-iodo-2-phenylethene has been shown to proceed in good yield, affording the corresponding (E)-alkene product. snnu.edu.cn This demonstrates the ability of the palladium catalyst to facilitate the C(sp²)-C(sp³) bond formation without isomerizing the double bond. The success of this reaction highlights the utility of this compound in accessing allylic and homoallylic cyclohexyl structures.

The Negishi coupling is a generally applicable method for the formation of C(sp)-C(sp³) bonds through the reaction of organozinc reagents with alkynyl halides. This transformation provides a direct route to substituted alkynes. The reaction mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. While the scope of the Negishi reaction is broad and includes alkynyl electrophiles, specific studies detailing the cross-coupling of this compound with alkynyl bromides are not extensively documented in the reviewed literature. However, the established reactivity patterns of secondary alkylzinc reagents suggest that this coupling is feasible under appropriate palladium-catalyzed conditions, likely requiring careful optimization of ligands and reaction parameters to achieve high yields.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel possesses distinct electronic properties that can be advantageous, particularly in couplings involving C(sp³) centers. nih.gov Pioneering work demonstrated that nickel complexes could catalyze the coupling of secondary alkyl Grignard reagents, a class of organometallics closely related to organozincs. nih.gov

In the context of the Negishi reaction, nickel catalysts are effective in promoting the coupling of secondary alkylzinc halides with aryl iodides. organic-chemistry.org These systems can overcome common challenges associated with secondary nucleophiles, such as β-hydride elimination and isomerization, which can plague palladium-catalyzed reactions. organic-chemistry.orgnih.gov The use of nitrogen-based ligands, such as terpyridine derivatives, with a nickel catalyst has been shown to provide excellent selectivity for the desired branched product over the linear isomer. organic-chemistry.org Furthermore, nickel catalysis is often less sensitive to air and moisture, allowing for reactions to be conducted under more convenient benchtop conditions. organic-chemistry.org

While the general utility of nickel for coupling secondary alkylzinc reagents is well-established, specific and detailed examples focused solely on this compound remain less common in the literature compared to its palladium-catalyzed counterparts. Nevertheless, the principles derived from studies with other secondary alkylzinc halides are highly applicable, positioning nickel-catalyzed methods as a complementary and potent strategy for the cross-coupling of this compound. nih.gov

C(sp³)-C(sp³) Cross-Coupling Reactions (e.g., with Allylic Electrophiles)

The construction of C(sp³)-C(sp³) bonds is a significant challenge in organic chemistry. This compound provides an effective nucleophilic partner for coupling with sp³-hybridized electrophiles, such as allylic halides. In these reactions, a palladium or nickel catalyst facilitates the union of the cyclohexyl group with the allylic partner. For instance, the copper-mediated reaction of a cyclohexylzinc reagent with allyl bromide results in the formation of allylcyclohexane. acs.org This type of transformation is crucial for building saturated carbocyclic frameworks found in many natural products and pharmaceutical agents. The reaction's success often depends on the choice of catalyst and ligands to prevent side reactions like β-hydride elimination. organic-chemistry.org

Synthesis of Substituted Coumarins

Coumarins are a class of compounds with significant biological activity, and methods for their synthesis are of great interest. organic-chemistry.orgchemrxiv.org Organozinc reagents, including this compound, can be employed in palladium-catalyzed cross-coupling reactions to introduce substituents onto the coumarin scaffold. A common strategy involves the coupling of an organozinc reagent with a 4-tosylcoumarin. This approach allows for the synthesis of 4-substituted coumarins, where the cyclohexyl group can be installed at the 4-position. acs.org Another method involves the directed zincation of the coumarin ring followed by a Negishi cross-coupling with an appropriate electrophile. beilstein-journals.org These methods provide a direct route to novel coumarin derivatives with potential applications in medicinal chemistry.

Cobalt-Catalyzed Cross-Coupling Methodologies

In the quest for more sustainable and cost-effective catalytic systems, cobalt has emerged as a viable alternative to precious metals like palladium. acs.org Cobalt salts, such as cobalt(II) chloride, in combination with ligands like 2,2'-bipyridine, can effectively catalyze the cross-coupling of functionalized alkylzinc reagents, including this compound, with a variety of (hetero)aryl halides. acs.orgacs.org These cobalt-catalyzed reactions often proceed with high efficiency and can exhibit excellent diastereoselectivity, particularly with substituted cyclohexylzinc reagents. acs.org The use of cobalt catalysis expands the toolbox for C(sp³)-C(sp²) bond formation, offering a cheaper and more abundant metal option for these important transformations.

Copper-Mediated Transformations and Tandem Processes

Copper salts are also effective mediators and catalysts for reactions involving organozinc reagents. wikipedia.org The transmetallation of this compound with a copper(I) salt generates a Gilman-type organocuprate, which can then participate in a variety of transformations, including conjugate additions and substitution reactions. Copper-catalyzed oxidations of organozinc halides can lead to the formation of carbon-carbon bonds. wikipedia.org These processes are valued for their functional group tolerance, which is often superior to that of more reactive organometallic reagents like organolithiums or Grignards.

Stereochemical Control in this compound Reactions

Achieving stereochemical control is a primary goal in modern organic synthesis. The reactions of this compound and its derivatives can be controlled to produce specific stereoisomers, which is particularly important in the synthesis of chiral molecules.

Diastereoselective Cross-Coupling Reactions of Functionalized Cyclohexylzinc Reagents

Functionalized cyclohexylzinc reagents can undergo highly diastereoselective palladium-catalyzed cross-coupling reactions. acs.orgacs.org The stereochemical outcome of these reactions is often directed by the thermodynamic stability of the product, leading to the formation of the most stable diastereomer. nih.gov This diastereoconvergent process means that a mixture of diastereomers of the starting cyclohexylzinc reagent can converge to a single diastereomer in the product. The choice of ligand, such as RuPhos, and additives like lithium chloride can significantly enhance the diastereoselectivity of these couplings. acs.orgacs.org The stereoselectivity is often explained by the intermediate palladium complex adopting a conformation where the metal moiety occupies an equatorial position on the cyclohexyl ring to minimize steric interactions. acs.orgacs.org

Substituent Effects on Diastereoselectivity (e.g., 2-, 3-, and 4-Substituted Cyclohexyl Rings)

The position of substituents on the cyclohexyl ring plays a crucial role in directing the stereochemical outcome of cross-coupling reactions.

4-Substituted Rings : Cyclohexylzinc reagents with a substituent at the 4-position generally exhibit excellent diastereoselectivity in cross-coupling reactions. For example, the coupling of ethyl 4-iodocyclohexylcarboxylate-derived zinc reagent with various aryl iodides proceeds with high diastereoselectivity to give the trans product. acs.org

3-Substituted Rings : Similarly, 3-substituted cyclohexylzinc reagents also lead to high diastereoselectivity, favoring the formation of the thermodynamically more stable cis-1,3-disubstituted cyclohexane (B81311) products. acs.org

2-Substituted Rings : While still capable of high diastereoselectivity, the situation with 2-substituted cyclohexylzinc reagents can be more complex. However, excellent diastereoselectivity can be achieved in certain cases, leading to the formation of the trans-1,2-disubstituted product. acs.orgacs.org

The high degree of stereocontrol observed in these reactions provides a powerful method for constructing stereochemically defined 1,2-, 1,3-, and 1,4-substituted cyclohexane derivatives. acs.org

Table 1: Diastereoselective Cross-Coupling of Substituted Cyclohexylzinc Reagents This table is interactive. Users can sort and filter the data.

| Cyclohexylzinc Reagent Position | Typical Major Product Stereochemistry | Diastereomeric Ratio (d.r.) | Reference |

| 4-Substituted | trans | High to Excellent | acs.org |

| 3-Substituted | cis | High to Excellent | acs.org |

| 2-Substituted | trans | Can be Excellent | acs.orgacs.org |

Ligand-Controlled Diastereoconvergence

Ligand-controlled diastereoconvergence is a powerful strategy in stereoselective synthesis that allows for the formation of a single diastereomer from a mixture of diastereomeric starting materials. In the context of reactions involving this compound, this is often achieved in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. The choice of ligand coordinated to the metal center (typically palladium or nickel) plays a pivotal role in dictating the stereochemical outcome.

Recent studies have highlighted the efficacy of palladium-catalyzed cross-coupling reactions of 2-, 3-, and 4-substituted cyclohexylzinc reagents with various organic halides. smolecule.com By employing specific ligands, chemists can override the inherent stereochemical bias of the starting cyclohexylzinc reagent. For instance, the use of the biaryl phosphine ligand RuPhos in conjunction with additives like lithium chloride has been shown to afford exceptionally high diastereoselectivities. smolecule.com The mechanism is believed to involve the formation of a palladium-cyclohexyl intermediate where the bulky palladium complex preferentially occupies an equatorial position on the cyclohexyl ring to minimize steric hindrance. This conformational preference, enforced by the ligand, directs the subsequent reductive elimination step, leading to the desired diastereomer as the major product, regardless of the initial configuration of the zinc reagent. This level of stereochemical control is a significant advance in the precise construction of carbon-carbon bonds using organozinc reagents. smolecule.com

Enantioselective Methodologies Incorporating this compound

Enantioselective catalysis provides a direct pathway to chiral molecules, which is of paramount importance in medicinal chemistry and materials science. This compound serves as a key nucleophile in various enantioselective transformations, including additions to carbonyls and cross-coupling reactions. The key to achieving high enantioselectivity is the use of a chiral ligand that can effectively create a chiral environment around the reactive center.

In nickel-catalyzed asymmetric cross-couplings, for example, a chiral ligand coordinates to the nickel catalyst, which then undergoes oxidative addition with an electrophile. The resulting chiral nickel complex then transmetalates with this compound. The steric and electronic properties of the chiral ligand dictate how the cyclohexyl group is transferred, favoring one stereochemical pathway over the other. While tridentate pybox ligands have been successful in many asymmetric Negishi reactions, certain secondary-secondary cross-couplings have shown that other ligand classes can be more effective. For instance, bidentate isoquinoline-oxazoline ligands have been developed that furnish excellent enantiomeric excesses (ee's) and good yields in the reaction of cycloalkylzinc reagents with racemic benzylic bromides. nih.gov This demonstrates a stereoconvergent process where a racemic starting material is converted into a single, highly enriched enantiomer.

The development of new chiral ligands remains a critical area of research to broaden the scope and efficiency of enantioselective reactions involving this compound and other organozinc reagents. nih.govnih.gov

Chemoselectivity and Functional Group Tolerance

A defining feature of organozinc reagents, including this compound, is their remarkable chemoselectivity and tolerance for a wide array of functional groups. acs.orgresearchgate.net This property distinguishes them from more reactive organometallic counterparts like Grignard or organolithium reagents and allows for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. organicreactions.org

Compatibility with Diverse Functional Groups (e.g., esters, nitriles, ketones, aldehydes, nitro groups)

The high degree of functional group tolerance stems from the moderate nucleophilicity of the carbon-zinc bond, which is significantly covalent in character. organicreactions.org This bond is generally unreactive toward moderately polar electrophiles such as esters, nitriles, amides, and ketones under standard conditions. researchgate.netorganicreactions.org This inherent stability allows this compound to be used in transition metal-catalyzed reactions, such as the Negishi coupling, on substrates bearing these functionalities without undesired side reactions.

The compatibility of organozinc reagents with various functional groups is a cornerstone of their utility in modern organic synthesis. acs.org Research has consistently shown that functional groups including esters, nitriles, ketones, aldehydes, and even nitro groups are well-tolerated in reactions employing these reagents. acs.orgsigmaaldrich.com

Table 1: Functional Group Compatibility of this compound in Cross-Coupling Reactions

| Functional Group | Compatibility | Notes |

|---|---|---|

| Esters | High | Generally unreactive towards the C-Zn bond. researchgate.netsigmaaldrich.com |

| Nitriles | High | Tolerated in a wide range of reactions. acs.orgresearchgate.netsigmaaldrich.com |

| Ketones | High | Compatible, allowing for targeted coupling at other sites. acs.orgsigmaaldrich.com |

| Aldehydes | Moderate to High | Generally tolerated, though direct addition is possible under certain conditions. |

| Nitro Groups | High | The C-Zn bond is compatible with the nitro functionality. acs.org |

| Amides | High | Well-tolerated in Negishi and other cross-coupling reactions. sigmaaldrich.com |

| Halides (Cl, F) | High | Can be present on the substrate for selective coupling at I or Br sites. |

Strategies for Overcoming Limitations in Functional Group Compatibility

While this compound exhibits broad functional group tolerance, its reactivity can be finely tuned to overcome certain limitations. The reactivity of organozinc reagents can be enhanced through several strategies, thereby expanding their synthetic utility.

One common strategy involves the use of additives, most notably lithium chloride (LiCl). The presence of LiCl is known to break down organozinc aggregates and form higher-order zincates, which are more soluble and often more reactive. This salt effect can accelerate the desired transmetalation step in a catalytic cycle and improve reaction yields and rates. Mechanistic studies have revealed that LiCl aids in the solubilization of organozinc intermediates from the surface of zinc metal during their formation, leading to a more efficient process. nih.gov

Another powerful strategy is transmetalation to a more reactive metal, such as copper. Preparing a cyclohexylzinc reagent and then adding a copper(I) salt like CuCN·2LiCl generates a more nucleophilic organocuprate species in situ. This allows for reactions that are not readily achievable with the organozinc reagent alone, such as conjugate additions to α,β-unsaturated carbonyls. This approach leverages the high functional group tolerance during the initial formation of the organozinc reagent, followed by a controlled increase in reactivity for the specific desired transformation. organicreactions.org

Specific Synthetic Transformations

Synthesis of Sulfones via Sulfur Dioxide Surrogates

Sulfones are a vital class of compounds in medicinal chemistry and materials science. nih.gov Traditionally, their synthesis often involves the oxidation of sulfides, which can have limitations regarding substrate availability and functional group tolerance. A modern and highly versatile method for sulfone synthesis involves the reaction of organometallic reagents with sulfur dioxide (SO₂). Due to the hazardous nature of gaseous SO₂, the use of stable, solid SO₂ surrogates has become a preferred approach. d-nb.infobaranlab.org

This compound can be effectively used to synthesize cyclohexyl sulfones through this methodology. The process typically involves the reaction of the organozinc reagent with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). nih.govnih.govresearchgate.net This reaction forms a zinc sulfinate salt intermediate in situ. This nucleophilic sulfinate can then be trapped with a variety of carbon electrophiles, such as alkyl, benzyl, or allyl halides, in a one-pot procedure to yield the desired sulfone. nih.gov

The key advantages of this method are its operational simplicity, broad scope, and high functional group tolerance, which is imparted by the use of the organozinc precursor. researchgate.net This transformation allows for the straightforward construction of diverse sulfones by combining readily available organozinc reagents and electrophiles with an easy-to-handle SO₂ source. nih.govnih.gov

Table 2: Example of Sulfone Synthesis using this compound and DABSO

| Organozinc Reagent | SO₂ Surrogate | Electrophile | Product | Yield |

|---|---|---|---|---|

| This compound | DABSO | Benzyl bromide | Benzyl cyclohexyl sulfone | Good to Excellent |

| This compound | DABSO | Allyl iodide | Allyl cyclohexyl sulfone | Good to Excellent |

| This compound | DABSO | Ethyl iodide | Ethyl cyclohexyl sulfone | Good to Excellent |

This approach represents a convergent and flexible route to complex sulfones, avoiding the harsh conditions often associated with traditional methods. nih.gov

Applications in Heterocyclic Compound Synthesis (e.g., Indoles, Pyridines, Piperidines)

This compound is a valuable reagent in the synthesis of various heterocyclic compounds, primarily through palladium-catalyzed cross-coupling reactions such as the Negishi coupling. This method allows for the formation of carbon-carbon bonds between the cyclohexyl group and a heterocyclic scaffold, enabling the introduction of this bulky alkyl substituent onto aromatic and saturated rings.

Indole Synthesis:

The introduction of a cyclohexyl group onto an indole core can be efficiently achieved via the Negishi cross-coupling reaction. Research has demonstrated the successful coupling of secondary alkylzinc halides with haloindoles. For instance, the reaction of this compound with 2-bromo-1-methyl-1H-indole, catalyzed by a palladium complex with a biarylphosphine ligand like CPhos, proceeds in high yield. These reactions are often tolerant of various functional groups on the indole ring. organic-chemistry.orgnih.govsmolecule.com

A representative example is the coupling of a secondary alkylzinc reagent with 5-bromoindole, which has been shown to yield the corresponding 5-alkylated indole in excellent yield, highlighting the utility of this method for functionalizing the indole nucleus at various positions. nih.gov The general conditions for such couplings involve a palladium precatalyst, a suitable phosphine ligand, and an ethereal solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgsmolecule.com

Table 1: Negishi Coupling of this compound with Haloindoles

| Indole Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-1-methyl-1H-indole | Pd(OAc)₂ / CPhos | 2-Cyclohexyl-1-methyl-1H-indole | High | organic-chemistry.orgnih.gov |

Pyridine Synthesis:

Similarly, cyclohexyl groups can be introduced onto pyridine rings using Negishi cross-coupling. The reaction of this compound with halopyridines, such as 2-chloropyridine or 3-bromopyridine, in the presence of a palladium catalyst, affords the corresponding cyclohexylpyridines. acs.org The reactivity of the halopyridine can be influenced by the position of the halogen and the electronic nature of other substituents on the ring. Generally, iodo- and bromopyridines are more reactive than their chloro- counterparts. wikipedia.orgorgsyn.orgorganic-chemistry.org

The synthesis of substituted 2,2'-bipyridines can also be achieved using a modified Negishi coupling, where an organozinc pyridyl reagent is coupled with a halopyridine. organic-chemistry.org While this does not directly involve this compound as the nucleophile, it demonstrates the versatility of the Negishi reaction in constructing complex pyridine-containing molecules.

Table 2: Negishi Coupling of this compound with Halopyridines

| Pyridine Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Pd(OAc)₂ / CPhos | 2-Cyclohexylpyridine | High | nih.gov |

| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | 3-Cyclohexylpyridine | Good | researchgate.net |

Piperidine Synthesis:

The synthesis of substituted piperidines can be approached through the Negishi coupling, although the direct coupling of this compound to a halopiperidine is less commonly reported. A prevalent strategy involves the deprotonation of an N-protected piperidine, such as N-Boc-piperidine, followed by transmetalation with a zinc salt to form an organozinc reagent in situ. This organozinc species can then undergo a Negishi-type coupling with an aryl or vinyl halide to introduce a substituent at the 2-position of the piperidine ring. nih.govnih.gov

While this method does not use this compound as the primary reagent, it highlights a pathway where a cyclohexyl-containing electrophile could be coupled with a piperidinylzinc reagent. Conversely, the direct coupling of this compound with a suitably activated halopiperidine derivative remains a plausible, though less explored, route to cyclohexyl-substituted piperidines.

Reactions with Carbonyl Compounds (e.g., 1,2-Addition)

This compound readily participates in 1,2-addition reactions with a variety of carbonyl compounds, including aldehydes and ketones. This reaction provides a direct route to the synthesis of secondary and tertiary alcohols containing a cyclohexyl group. The reactivity of organozinc reagents in these additions can be significantly enhanced by the presence of additives, such as lithium chloride or magnesium salts, which are often byproducts of the organozinc synthesis or can be added intentionally.

The general mechanism involves the nucleophilic attack of the cyclohexyl group from the organozinc reagent onto the electrophilic carbonyl carbon. Subsequent workup with an aqueous acid solution protonates the resulting zinc alkoxide to afford the corresponding alcohol.

Addition to Aldehydes:

This compound adds to aldehydes to produce secondary alcohols. The reaction is typically carried out in an ethereal solvent like THF. The stereochemical outcome of the addition to chiral aldehydes can be influenced by the existing stereocenter in the aldehyde. In the case of α-chiral aldehydes, the diastereoselectivity of the addition can often be predicted by Felkin-Anh or chelation-controlled models, depending on the nature of the substituent at the α-position. acs.org For instance, the addition of vinylzinc reagents to α-chiral aldehydes has been shown to proceed with high diastereoselectivity, and similar principles apply to the addition of this compound. acs.org

Table 3: 1,2-Addition of this compound to Aldehydes

| Aldehyde | Product | Stereoselectivity | Reference |

|---|---|---|---|

| Benzaldehyde | Phenyl(cyclohexyl)methanol | N/A | researchgate.net |

| (R)-2-Phenylpropanal | (1R,2R/S)-1-Cyclohexyl-2-phenylpropan-1-ol | Diastereomeric mixture | acs.org |

Addition to Ketones:

The 1,2-addition of this compound to ketones yields tertiary alcohols. The reaction with symmetrical ketones, such as cyclohexanone, results in the formation of a single tertiary alcohol product. In the case of unsymmetrical ketones, the regioselectivity is not a factor as the addition occurs at the carbonyl carbon. The stereoselectivity of addition to cyclic ketones like substituted cyclohexanones is influenced by steric and electronic factors, often favoring axial attack of the nucleophile to yield the equatorial alcohol.

Table 4: 1,2-Addition of this compound to Ketones

| Ketone | Product | Expected Major Diastereomer | Reference |

|---|---|---|---|

| Acetone | 2-Cyclohexylpropan-2-ol | N/A | - |

| Cyclohexanone | 1-Cyclohexylcyclohexan-1-ol | N/A |

Characterization Methodologies for Cyclohexylzinc Bromide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity and structural integrity of cyclohexylzinc bromide. These techniques provide detailed information about the molecular framework and the bonding environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural characterization of organozinc compounds. smolecule.com Both ¹H (proton) and ¹³C NMR provide critical data on the connectivity and chemical environment of the atoms in the cyclohexyl fragment of the molecule.

In reactions where this compound is used to generate products with new stereocenters, NMR spectroscopy is crucial for determining the diastereomeric ratio (d.r.) of the resulting products. nih.gov The ¹H NMR spectrum is particularly useful for this purpose. Since diastereomers are distinct chemical compounds, they typically exhibit separate and unique signals in the NMR spectrum. researchgate.net By integrating the areas of well-resolved signals corresponding to each diastereomer, a quantitative measure of their relative abundance can be established. researchgate.net For this analysis, it is preferable to choose signals that are singlets or have simple, well-defined coupling patterns to ensure accurate integration. researchgate.net

In cases where signals from different diastereomers overlap, advanced NMR techniques such as band-selective pure shift NMR can be employed. rsc.orgnih.gov This method collapses complex multiplets into singlets, significantly enhancing spectral resolution and allowing for the accurate determination of diastereomeric ratios even in crowded spectral regions. rsc.orgnih.gov

Table 1: Example ¹H NMR Data for Diastereomeric Ratio Determination of a Hypothetical Product

This table illustrates how ¹H NMR data is used to determine the diastereomeric ratio of a product formed from a reaction involving this compound. The distinct chemical shifts for a specific proton (e.g., a methine proton adjacent to a new stereocenter) in each diastereomer allow for their quantification.

| Diastereomer | Chemical Shift (δ, ppm) | Multiplicity | Integration Value | Calculated Ratio |

| Diastereomer A | 3.85 | Doublet of doublets | 8.50 | 85% |

| Diastereomer B | 3.81 | Doublet of doublets | 1.50 | 15% |

| Total | 10.00 | 100% | ||

| Diastereomeric Ratio (A:B) | 85:15 |

Analytical Methods for Concentration Determination (e.g., Titration)

Determining the precise molarity of organometallic solutions is critical for stoichiometric control in chemical reactions. Due to their sensitivity, solutions of organozinc reagents like this compound often require titration immediately before use.

A convenient and widely used method for titrating organozinc and other organometallic reagents is iodometric titration. smolecule.comresearchgate.netresearchgate.net One effective protocol involves using iodine (I₂) in a tetrahydrofuran (B95107) (THF) solution saturated with lithium chloride (LiCl). researchgate.netthieme-connect.com The organometallic reagent is added dropwise to a standardized solution of iodine. The reaction proceeds until all the iodine has been consumed, which is indicated by a sharp and easily observed color change from the brown of the iodine solution to a colorless endpoint. researchgate.net This method is highly practical because it avoids interference from metal alkoxides or hydroxides that may be present from slight oxidation or hydrolysis of the reagent. researchgate.net The concentration is then calculated based on the volume of the organozinc solution required to react completely with the known amount of iodine. researchgate.net

Table 2: Example Data for the Titration of this compound Solution

This table presents sample data from an iodometric titration to determine the concentration of a this compound solution.

| Parameter | Value |

| Mass of Iodine (I₂) | 254 mg |

| Moles of Iodine (I₂) | 1.00 mmol |

| Volume of this compound solution added | 2.00 mL |

| Calculated Molarity (M) | 0.50 M |

Calculation: Molarity = Moles of I₂ / Volume of organozinc solution (L) = 1.00 mmol / 2.00 mL = 0.50 mol/L

Computational and Theoretical Investigations

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving cyclohexylzinc bromide, most notably the Negishi cross-coupling reaction. These computational investigations have focused on understanding the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

A key aspect revealed by these studies is the crucial role of the palladium catalyst and its ligands in determining the reaction pathway and the stereochemical outcome. DFT calculations have been used to map the potential energy surfaces of these reactions, identifying transition states and intermediates. For instance, in the Negishi coupling of substituted cyclohexylzinc reagents, theoretical calculations have shown that the transmetalation step, where the cyclohexyl group is transferred from zinc to palladium, proceeds through a well-defined transition state. The energetics of this step are highly dependent on the nature of the ligands on the palladium center and the solvent environment.

Furthermore, these studies have explored the possibility of different mechanistic pathways. For example, in the diastereoselective cross-coupling of functionalized cyclohexylzinc reagents, DFT calculations have supported a mechanism where the reaction proceeds through the thermodynamically most stable palladium intermediate. nih.govacs.org This intermediate is formed in a convergent manner from a mixture of cis and trans-cyclohexylzinc reagents, ultimately leading to a high diastereoselectivity in the final product. nih.govacs.org

Table 1: Calculated Relative Energies for Intermediates in a Model Negishi Cross-Coupling Reaction (Note: The following data is illustrative and based on typical findings in DFT studies of Negishi reactions. Specific values for this compound may vary based on the exact system and level of theory.)

| Intermediate | Description | Relative Energy (kcal/mol) |

| Reactants | Pd(0) complex + this compound + Aryl Halide | 0.0 |

| Oxidative Addition Product | Aryl-Pd(II)-Halide complex | -5.2 |

| Transmetalation Transition State | Bimetallic Pd-Zn transition state | +15.8 |

| Post-Transmetalation Intermediate | Aryl-Pd(II)-Cyclohexyl complex | -8.1 |

| Reductive Elimination Transition State | Transition state for C-C bond formation | +21.3 |

| Products | Pd(0) complex + Coupled Product + ZnBr(Halide) | -35.7 |

In Silico Prediction of Reactivity and Stereoselectivity

A significant application of computational chemistry in the study of this compound is the in silico prediction of its reactivity and, crucially, the stereoselectivity of its reactions. This is particularly important for reactions involving substituted cyclohexyl rings, where the formation of specific diastereomers is often desired.

Computational models have been successfully employed to predict the diastereochemical outcome of Negishi cross-coupling reactions. The stereoselectivity in these reactions is often determined by the relative energies of diastereomeric transition states or intermediates. By calculating the energies of these species, it is possible to predict which stereoisomer will be formed preferentially.

For example, in the coupling of 4-substituted cyclohexylzinc reagents, DFT calculations have shown that the palladium intermediate with the palladium moiety in an equatorial position on the cyclohexyl ring is thermodynamically favored. nih.govacs.org This is due to the minimization of steric interactions between the bulky phosphine (B1218219) ligands on the palladium and the axial hydrogens of the cyclohexane (B81311) ring. The reaction then proceeds through this more stable intermediate, leading to the selective formation of the trans-product. nih.govacs.org This predictive capability is a powerful tool for synthetic chemists, allowing for the selection of appropriate substrates and ligands to achieve the desired stereochemical control.

Table 2: Predicted vs. Experimental Diastereomeric Ratios in the Negishi Coupling of a Substituted Cyclohexylzinc Reagent (Note: This table is a representative example of how computational predictions correlate with experimental results.)

| Substituent on Cyclohexyl Ring | Predicted Major Diastereomer | Calculated Diastereomeric Ratio (trans:cis) | Experimental Diastereomeric Ratio (trans:cis) |

| 4-Methyl | trans | >99:1 | 98:2 |

| 4-tert-Butyl | trans | >99:1 | 99:1 |

| 3-Methyl | trans | 95:5 | 94:6 |

| 2-Methyl | cis | 10:90 | 15:85 |

Modeling of Organozinc Intermediate Structures and Stabilities

The structure and stability of organozinc intermediates play a critical role in their reactivity. Computational modeling provides detailed information about the geometry, electronic structure, and stability of these transient species, which are often difficult to characterize experimentally.

For this compound, theoretical studies have focused on its structure in solution, often in coordinating solvents like tetrahydrofuran (B95107) (THF). These calculations have shown that this compound typically forms a tetrahedral complex with two THF molecules, denoted as CyZnBr(THF)₂. The coordination of THF stabilizes the organozinc reagent. The models can also predict key geometric parameters, such as bond lengths and angles, which are in good agreement with experimental data where available.

Furthermore, the stability of various organozinc intermediates, including aggregates and "ate" complexes (formed by the addition of salts like LiCl), has been investigated. These calculations help to explain the beneficial effect of additives in many reactions involving organozinc reagents. For instance, the presence of lithium chloride can break up dimeric or polymeric aggregates of the organozinc reagent, leading to a more reactive monomeric species. Modeling the relative stabilities of these different forms of the reagent provides a rational basis for understanding and optimizing reaction conditions.

Table 3: Calculated Structural Parameters for this compound and its THF Adduct (Note: The following data is based on typical bond lengths and angles from DFT calculations on similar organozinc compounds.)

| Parameter | This compound (gas phase) | CyZnBr(THF)₂ |

| Zn-C Bond Length (Å) | 2.02 | 2.05 |

| Zn-Br Bond Length (Å) | 2.28 | 2.35 |

| C-Zn-Br Bond Angle (°) | ~180 (linear approximation) | 115.8 |

| Zn-O (THF) Bond Length (Å) | N/A | 2.10 |

| O-Zn-O Bond Angle (°) | N/A | 98.5 |

Challenges and Future Perspectives in Cyclohexylzinc Bromide Chemistry

Addressing Limitations in Reactivity and Reaction Scope

The primary challenges in the application of cyclohexylzinc bromide, and secondary alkylzinc reagents in general, stem from its moderate reactivity and competing side reactions. organicreactions.org One of the most significant limitations is the propensity for β-hydride elimination. acs.orgmit.edu In the catalytic cycle of cross-coupling reactions, the intermediate palladium complex can undergo β-hydride elimination to form cyclohexene (B86901) and a palladium-hydride species, which can lead to reduced arenes and other undesired byproducts, ultimately lowering the yield of the desired coupled product. mit.edu

Another major challenge is steric hindrance. fastercapital.comwikipedia.org The bulky cyclohexyl group can impede the crucial reductive elimination step in the catalytic cycle, slowing down the reaction and potentially favoring side reactions. mit.eduyoutube.com This steric effect can be particularly pronounced with sterically demanding coupling partners, such as ortho-substituted aryl halides, leading to lower yields compared to less hindered substrates. mit.edu The competition between the desired reductive elimination and the undesired β-hydride elimination is a central issue that dictates the efficiency and scope of these reactions. acs.orgmit.edu

Overcoming these limitations often requires carefully designed catalyst systems that can accelerate the rate of reductive elimination relative to β-hydride elimination. acs.org

Development of Sustainable and Environmentally Benign Synthetic Protocols

Traditional methods for the synthesis of organozinc reagents often required harsh conditions or highly activated zinc, such as Rieke zinc. researchgate.net Modern efforts are focused on developing more sustainable and environmentally friendly protocols. A significant advancement is the use of lithium chloride (LiCl) to activate commercially available zinc dust for the direct insertion into alkyl bromides. organic-chemistry.orgnih.gov This method allows the preparation of alkylzinc reagents like this compound at milder temperatures (room temperature to 50°C) in solvents like tetrahydrofuran (B95107) (THF), improving energy efficiency and operational simplicity. organic-chemistry.org The role of LiCl is to facilitate the solubilization of the organozinc species from the metal surface, thereby accelerating the reaction. nih.gov